Decacarbonyldimanganese

Catalog No.
S534493
CAS No.
10170-69-1
M.F
C10Mn2O10
M. Wt
389.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decacarbonyldimanganese

CAS Number

10170-69-1

Product Name

Decacarbonyldimanganese

IUPAC Name

carbon monoxide;manganese

Molecular Formula

C10Mn2O10

Molecular Weight

389.98 g/mol

InChI

InChI=1S/10CO.2Mn/c10*1-2;;

InChI Key

QFEOTYVTTQCYAZ-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn]

solubility

Soluble in DMSO

Synonyms

Manganese carbonyl; Decacarbonyldimanganese; Dimanganese decacarbonyl; Manganese carbonyl.

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn]

The exact mass of the compound Manganese carbonyl is 389.8252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203018. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Manganese Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Decacarbonyldimanganese (CAS 10170-69-1) is a homoleptic, zero-valent dinuclear metal carbonyl characterized by a photochemically and thermally cleavable Mn-Mn bond. As a volatile, yellow crystalline solid, it is highly soluble in organic solvents and sublimes readily under vacuum, making it an excellent precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD). In synthetic and materials chemistry, Mn2(CO)10 serves as a highly efficient visible-light photoinitiator for controlled radical polymerizations and as a stable, earth-abundant pre-catalyst for hydrosilylation and hydrogen autotransfer reactions. Its combination of low-temperature volatility, zero oxidation state, and specific photochemical reactivity makes it a critical procurement choice for advanced thin-film manufacturing and precision polymer synthesis[1].

Substituting Mn2(CO)10 with common manganese(II) salts, such as Mn(acac)2 or MnCl2, fundamentally alters process viability in both vapor deposition and catalysis. Generic Mn(II) precursors lack the high vapor pressure required for low-temperature ALD and require aggressive reducing agents to access the low-valent states necessary for catalytic cycles. Furthermore, while other metal carbonyls like Re2(CO)10 or Mo(CO)6 share structural similarities, they require high-energy UV irradiation to undergo homolytic bond cleavage. Mn2(CO)10 uniquely cleaves under mild visible light (400–500 nm), allowing for ambient-temperature photoinitiation without degrading sensitive functional groups. Finally, compared to liquid precursors like methylcyclopentadienyl manganese tricarbonyl (MMT), solid Mn2(CO)10 offers significantly safer and more reproducible handling in benchtop and scale-up environments[1].

Low-Temperature Volatility for Atomic Layer Deposition (ALD)

For semiconductor and thin-film applications, precursor volatility and decomposition temperature are critical. Mn2(CO)10 enables self-limiting submonolayer deposition of manganese on SiO2 at exceptionally low temperatures of 445–465 K (172–192 °C). In combination with ozone, it allows for the growth of crystalline α-Mn2O3 films at 60–100 °C. In contrast, standard precursors like Mn(acac)2 typically require deposition temperatures exceeding 250 °C and are prone to leaving carbon and oxygen impurities due to incomplete ligand removal [1].

Evidence DimensionALD self-limiting deposition temperature window
Target Compound Data445–465 K (172–192 °C) for Mn2(CO)10
Comparator Or Baseline>250 °C for Mn(acac)2
Quantified Difference~80 °C reduction in minimum deposition temperature
ConditionsALD reactor on native SiO2/Si(100) substrates

Procuring Mn2(CO)10 allows manufacturers to deposit high-quality manganese oxide or silicate films on temperature-sensitive substrates without thermal degradation.

Visible-Light Activation for Controlled Radical Polymerization

In precision polymer synthesis, the energy required to generate initiating radicals dictates the compatibility of the process with sensitive monomers. Mn2(CO)10 undergoes homolytic cleavage of its Mn-Mn bond under visible light (400–500 nm) to generate reactive Mn(CO)5 radicals, successfully initiating Atom Transfer Radical Polymerization (ATRP) at ambient temperatures. When evaluated against heavier congeners like Re2(CO)10 or Mo(CO)6, which require harsh UV light or thermal activation (>60 °C), Mn2(CO)10 provides superior temporal control (on/off light response) and prevents UV-induced side reactions[1].

Evidence DimensionActivation wavelength for homolytic bond cleavage
Target Compound Data400–500 nm (Visible light) for Mn2(CO)10
Comparator Or Baseline<350 nm (UV light) or >60 °C thermal activation for Re2(CO)10 and Mo(CO)6
Quantified DifferenceShift from UV to visible spectrum, enabling room-temperature processing
ConditionsPhotochemical ATRP of vinyl monomers

Enables energy-efficient, room-temperature polymer manufacturing while preserving UV-sensitive functional groups in complex macromolecular architectures.

Earth-Abundant Replacement for Iridium in Hydrogen Autotransfer

For large-scale pharmaceutical synthesis, replacing precious metal catalysts with earth-abundant alternatives is a major procurement goal. In the synthesis of complex pharmaceutically relevant ketones via hydrogen autotransfer, an in-situ generated pincer complex from Mn2(CO)10 provided >90% yield on a 20g to 500g scale, matching the performance of traditional Iridium catalysts. When compared to generic Mn(acac)2, which failed to activate and yielded negligible product under identical conditions, Mn2(CO)10 proved to be the only viable manganese precursor due to its light-driven CO dissociation mechanism [1].

Evidence DimensionCatalytic yield in large-scale hydrogen autotransfer
Target Compound Data>90% yield using Mn2(CO)10-derived catalyst
Comparator Or BaselineNegligible yield using Mn(acac)2; comparable to expensive Ir catalysts
Quantified DifferenceComplete restoration of catalytic activity vs generic Mn salts, with massive cost reduction vs Iridium
Conditions20g–500g scale-up, light-mediated catalyst activation in toluene

Allows chemical manufacturers to replace expensive, supply-constrained Iridium catalysts with an earth-abundant manganese precursor without sacrificing yield or scalability.

Low-Temperature ALD of Manganese Oxides and Silicates

Due to its high vapor pressure and low decomposition temperature, Mn2(CO)10 is the precursor of choice for depositing α-Mn2O3 and Mn3O4 films at 60–160 °C. This is critical for semiconductor manufacturing, where thermal budgets are strictly limited to prevent dopant diffusion or substrate degradation [1].

Ambient-Temperature Precision Polymer Manufacturing

Leveraging its visible-light photoinitiation capabilities, Mn2(CO)10 is utilized in the commercial synthesis of block copolymers, telechelics, and graft copolymers via ATRP and RAFT. It allows for strict temporal control over polymer chain growth without the need for heating or UV irradiation [2].

Earth-Abundant Catalysis for Pharmaceutical Intermediates

Mn2(CO)10 serves as a highly soluble, bench-stable pre-catalyst for hydrogen autotransfer and hydrosilylation reactions. It is specifically procured to replace expensive Iridium or Platinum catalysts in the kilogram-scale synthesis of complex ketones and silyl ethers, offering equivalent yields at a fraction of the metal cost[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

389.8252

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85SI7K7FWW

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (88.37%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

10170-69-1

Wikipedia

Dimanganese decacarbonyl

General Manufacturing Information

Manganese, decacarbonyldi-, (Mn-Mn): ACTIVE

Dates

Last modified: 04-14-2024
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9: Dolci GS, Rosa HZ, Vey LT, Pase CS, Barcelos RCS, Dias VT, Loebens L, Dalla Vecchia P, Bizzi CA, Baldisserotto B, Burger ME. Could hypoxia acclimation cause morphological changes and protect against Mn-induced oxidative injuries in silver catfish (Rhamdia quelen) even after reoxygenation? Environ Pollut. 2017 May;224:466-475. doi: 10.1016/j.envpol.2017.02.027. Epub 2017 Feb 24. PubMed PMID: 28238574.
10: Mede R, Traber J, Klein M, Görls H, Gessner G, Hoffmann P, Schmitt M, Popp J, Heinemann SH, Neugebauer U, Westerhausen M. Synthesis and solution stability of water-soluble κ(2)N,κO-bis(3,5-dimethylpyrazolyl)ethanol manganese(i) tricarbonyl bromide (CORM-ONN1). Dalton Trans. 2017 Jan 31;46(5):1684-1693. doi: 10.1039/c6dt03551e. PubMed PMID: 28102423.
11: Chakraborty I, Carrington SJ, Roseman G, Mascharak PK. Synthesis, Structures, and CO Release Capacity of a Family of Water-Soluble PhotoCORMs: Assessment of the Biocompatibility and Their Phototoxicity toward Human Breast Cancer Cells. Inorg Chem. 2017 Feb 6;56(3):1534-1545. doi: 10.1021/acs.inorgchem.6b02623. Epub 2017 Jan 12. PubMed PMID: 28079376.
12: Ward JS, Morgan R, Lynam JM, Fairlamb IJS, Moir JWB. Toxicity of tryptophan manganese(i) carbonyl (Trypto-CORM), against Neisseria gonorrhoeae. Medchemcomm. 2016 Dec 6;8(2):346-352. doi: 10.1039/c6md00603e. eCollection 2017 Feb 1. PubMed PMID: 30108750; PubMed Central PMCID: PMC6072082.
13: Dolci GS, Rosa HZ, Barcelos RC, Vey LT, Santos A, DallaVechia P, Bizzi C, Cunha MA, Baldisserotto B, Burger ME. Hypoxia acclimation and subsequent reoxygenation partially prevent Mn-induced damage in silver catfish. Comp Biochem Physiol C Toxicol Pharmacol. 2017 Jan;191:52-62. doi: 10.1016/j.cbpc.2016.09.005. Epub 2016 Sep 17. PubMed PMID: 27645230.
14: Bai K, Xu W, Zhang J, Kou T, Niu Y, Wan X, Zhang L, Wang C, Wang T. Assessment of Free Radical Scavenging Activity of Dimethylglycine Sodium Salt and Its Role in Providing Protection against Lipopolysaccharide-Induced Oxidative Stress in Mice. PLoS One. 2016 May 12;11(5):e0155393. doi: 10.1371/journal.pone.0155393. eCollection 2016. PubMed PMID: 27171376; PubMed Central PMCID: PMC4865141.
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